4-{(E)-[(2-hydroxyphenyl)imino]methyl}benzoic acid
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Overview
Description
DPPH scavenger AR25 is a compound known for its ability to neutralize free radicals, specifically the 1,1-diphenyl-2-picrylhydrazil (DPPH) radical. This property makes it a valuable tool in antioxidant research and applications. The DPPH radical scavenging assay is a widely used method to evaluate the antioxidant capacity of various substances, including natural extracts and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of DPPH scavenger AR25 involves the synthesis of the DPPH radical itself. The DPPH radical is synthesized by reacting 2,2-diphenyl-1-picrylhydrazyl with an oxidizing agent under controlled conditions. The reaction typically takes place in a solvent such as methanol or ethanol, and the reaction mixture is stirred at room temperature until the formation of the DPPH radical is complete .
Industrial Production Methods
Industrial production of DPPH scavenger AR25 follows similar synthetic routes but on a larger scale. The process involves the use of high-precision balances, volumetric flasks, and other laboratory equipment to ensure accurate measurements and consistent quality. The DPPH radical solution is prepared in large batches and stored under conditions that minimize degradation, such as refrigeration and protection from light .
Chemical Reactions Analysis
Types of Reactions
DPPH scavenger AR25 primarily undergoes reduction reactions. When it encounters an antioxidant, the DPPH radical accepts an electron or hydrogen atom, resulting in the formation of a colorless or pale yellow product, 1,1-diphenyl-2-picrylhydrazine .
Common Reagents and Conditions
The common reagents used in reactions involving DPPH scavenger AR25 include methanol, ethanol, and various antioxidants such as ascorbic acid, tocopherols, and polyphenols. The reactions are typically carried out at room temperature, and the progress is monitored by measuring the decrease in absorbance at 517 nm using a spectrophotometer .
Major Products Formed
The major product formed from the reaction of DPPH scavenger AR25 with an antioxidant is 1,1-diphenyl-2-picrylhydrazine. This product is colorless or pale yellow, indicating the reduction of the DPPH radical .
Scientific Research Applications
DPPH scavenger AR25 is widely used in scientific research to evaluate the antioxidant capacity of various substances. Its applications span multiple fields, including:
Chemistry: Used to study the antioxidant properties of synthetic and natural compounds.
Biology: Employed in assays to measure the antioxidant activity of biological samples and extracts.
Medicine: Utilized in research on oxidative stress and its role in various diseases, including cancer and cardiovascular disorders.
Industry: Applied in the food and cosmetic industries to assess the antioxidant potential of ingredients and products
Mechanism of Action
The mechanism by which DPPH scavenger AR25 exerts its effects involves the reduction of the DPPH radical. The DPPH radical has an unpaired electron, which gives it a deep violet color. When an antioxidant donates an electron or hydrogen atom to the DPPH radical, it becomes reduced to 1,1-diphenyl-2-picrylhydrazine, resulting in a color change from violet to colorless or pale yellow. This color change is quantitatively measured to determine the antioxidant capacity of the test substance .
Comparison with Similar Compounds
DPPH scavenger AR25 is unique in its stability and ease of use in antioxidant assays. Similar compounds include:
2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS): Another stable free radical used in antioxidant assays. Unlike DPPH, ABTS can be used in both aqueous and organic solvents.
Ferric Reducing Antioxidant Power (FRAP): Measures the reducing power of antioxidants but does not involve a free radical.
Oxygen Radical Absorbance Capacity (ORAC): Assesses the antioxidant capacity by measuring the inhibition of peroxyl-radical-induced oxidation
DPPH scavenger AR25 stands out due to its simplicity, rapid results, and the distinct color change that makes it easy to monitor the reaction progress.
Properties
Molecular Formula |
C14H11NO3 |
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Molecular Weight |
241.24 g/mol |
IUPAC Name |
4-[(2-hydroxyphenyl)iminomethyl]benzoic acid |
InChI |
InChI=1S/C14H11NO3/c16-13-4-2-1-3-12(13)15-9-10-5-7-11(8-6-10)14(17)18/h1-9,16H,(H,17,18) |
InChI Key |
XSYUWHUXGVSAGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=CC=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
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